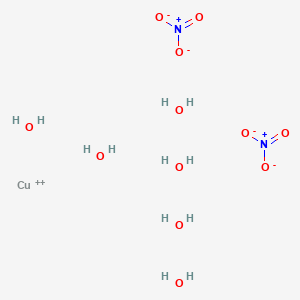

Cupric nitrate hexahydrate

描述

Cupric nitrate hexahydrate, also known as copper(II) nitrate hexahydrate, is an inorganic compound with the chemical formula Cu(NO₃)₂·6H₂O. It appears as blue, hygroscopic crystals and is highly soluble in water and ethanol. This compound is commonly used in various industrial and laboratory applications due to its oxidizing properties and ability to form complex compounds .

准备方法

Synthetic Routes and Reaction Conditions: Cupric nitrate hexahydrate can be synthesized by reacting copper metal or copper oxide with concentrated nitric acid. The reaction is as follows: [ \text{Cu} + 4\text{HNO}_3 \rightarrow \text{Cu(NO}_3\text{)}_2 + 2\text{H}_2\text{O} + 2\text{NO}_2 ] This reaction produces cupric nitrate, which can then be crystallized to form the hexahydrate .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving copper metal in nitric acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure the formation of the hexahydrate form .

化学反应分析

Thermal Decomposition Pathways

The hexahydrate undergoes stepwise decomposition under controlled heating:

-

Dehydration (25-80°C):

Loses 6 H₂O molecules to form anhydrous Cu(NO₃)₂ -

Primary decomposition (170-200°C):

-

Secondary phase formation (200-250°C):

Residual basic nitrate converts to copper(II) oxide:

Key Thermal Data

Coordination Chemistry

The hexahydrate participates in ligand substitution reactions due to its labile [Cu(H₂O)₆]²⁺ core:

Phosphine complexation

With triphenylphosphine (PPh₃) in ethanol:

Structural Evolution

| Ligand System | Coordination Geometry | Cu-O Bond Lengths |

|---|---|---|

| Hexahydrate | Distorted octahedral | 1.95-2.45 Å |

| Nitromethane adduct | [4+1] square pyramidal | 2.00/2.40 Å |

Acid Generation

Controlled pyrolysis enables nitric acid recovery:

Process Efficiency

-

NO₂ conversion: 92-95%

-

Acid concentration: 58-62%

Redox Behavior

The hexahydrate serves as both oxidizing agent and metal precursor:

Oxidizing Capacity

Electrodeposition

In ammoniacal solutions:

This comprehensive analysis demonstrates cupric nitrate hexahydrate's multifaceted reactivity, underpinning its utility in materials synthesis, catalysis, and pyrotechnic systems. The compound's thermal lability and coordination flexibility make it particularly valuable for oxide nanoparticle fabrication and redox-mediated transformations.

科学研究应用

Chemical Synthesis and Catalysis

1.1 Precursor for Copper Oxide Nanoparticles

Cupric nitrate hexahydrate serves as a precursor for the synthesis of copper oxide (CuO) nanoparticles. These nanoparticles exhibit significant photocatalytic activity, making them useful in environmental remediation and energy conversion processes, such as water splitting for hydrogen production .

1.2 Catalytic Reactions

The compound is utilized as a catalyst in several organic transformations:

- Oxidative Coupling of Phenols : It catalyzes the oxidative coupling of 2,6-dimethylphenol, leading to the production of engineering polymers .

- Nitration Reactions : Under Menke conditions, cupric nitrate is employed for aromatic nitrations, facilitating the introduction of nitro groups into aromatic compounds .

Nanotechnology and Materials Science

2.1 Nanomaterials Synthesis

this compound is integral in the synthesis of various nanomaterials, particularly in the production of nanoscale copper oxides and other copper-based compounds. These materials are essential in applications ranging from electronics to catalysis .

2.2 Delafossite Electrocatalysts

The compound is also a starting material for synthesizing delafossite-type materials such as CuGaO₂, which are used as electrocatalysts in hydrogen evolution reactions .

Environmental Applications

3.1 Photocatalytic Degradation

Due to its photocatalytic properties, this compound can be employed in photocatalytic degradation processes to remove pollutants from wastewater .

3.2 Soil Remediation

In agricultural contexts, it can be used to remediate contaminated soils through its ability to facilitate the breakdown of harmful substances .

Industrial Applications

4.1 Textile Industry

this compound finds applications in the textile industry for dyeing and finishing processes due to its ability to form complexes with various dyes .

4.2 Wood Preservation

It is used as a wood preservative, providing protection against fungal decay and insect damage due to its toxic properties towards pests .

Case Study 1: Photocatalytic Activity

A study demonstrated that CuO nanoparticles synthesized from this compound exhibited enhanced photocatalytic activity under UV light, effectively degrading organic pollutants in wastewater. The efficiency was attributed to the high surface area and reactive oxygen species generated during the photocatalytic process.

Case Study 2: Electrocatalysis

Research on CuGaO₂ synthesized from this compound showed promising results in hydrogen evolution reactions, indicating its potential use in renewable energy technologies.

作用机制

The mechanism of action of cupric nitrate hexahydrate involves its ability to release copper ions (Cu²⁺) in solution. These ions can interact with various molecular targets, including enzymes and proteins, leading to oxidative stress and disruption of cellular processes. The compound’s oxidizing properties enable it to participate in redox reactions, which are crucial in many biochemical and industrial processes .

相似化合物的比较

Cupric nitrate hexahydrate can be compared with other copper compounds such as:

Copper(II) sulfate (CuSO₄): Similar in its use as a source of copper ions but differs in its sulfate anion.

Copper(II) chloride (CuCl₂): Another copper compound with chloride ions, used in different industrial applications.

Silver nitrate (AgNO₃): Shares the nitrate anion but contains silver instead of copper, leading to different chemical properties and applications.

This compound is unique due to its high solubility in water and ethanol, its strong oxidizing properties, and its ability to form complex compounds with various ligands .

生物活性

Cupric nitrate hexahydrate, with the chemical formula , is an inorganic compound exhibiting various biological activities. This article explores its pharmacological effects, toxicity profiles, and potential therapeutic applications, supported by relevant data and case studies.

This compound is a blue crystalline solid that is highly soluble in water. It is formed by the reaction of copper oxide with nitric acid, yielding copper nitrate hydrates. The hexahydrate form specifically consists of six water molecules coordinated to the copper ion, which influences its biological interactions due to hydration effects.

Antimicrobial Properties

Cupric nitrate has demonstrated significant antimicrobial activity against various pathogens. A study by Bhat et al. (2015) reported that copper compounds, including cupric nitrate, exhibit inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Cytotoxicity and Genotoxicity

Research has indicated that cupric nitrate can be cytotoxic at higher concentrations. A study conducted by Moustafa et al. (2019) evaluated the cytotoxic effects of cupric nitrate on human lung fibroblast cells (WI-38). The results showed that exposure to concentrations greater than 50 µM resulted in significant cell death and DNA damage.

- Cytotoxic Concentration :

- IC50 = 45 µM (after 24 hours)

This cytotoxicity is attributed to the ability of copper ions to induce oxidative stress and disrupt cellular functions.

Methemoglobinemia Risk

Cupric nitrate can lead to methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing its oxygen-carrying capacity. Symptoms include cyanosis and respiratory distress. The risk is particularly pronounced with acute exposure scenarios, as noted in a report on occupational hazards involving copper dust exposure .

Case Studies

- Occupational Exposure : A case study involving workers exposed to high levels of copper dust revealed symptoms consistent with methemoglobinemia, including headache and cyanosis. Blood tests confirmed elevated methemoglobin levels, necessitating immediate medical intervention .

- Environmental Toxicology : In a study assessing the environmental impact of copper compounds, it was found that runoff containing cupric nitrate from agricultural applications led to elevated toxicity in aquatic ecosystems, affecting fish populations through bioaccumulation and subsequent oxidative stress .

Pharmacokinetics

The absorption of cupric nitrate occurs primarily through oral and inhalation routes. Studies indicate that its solubility enhances absorption rates; however, it also poses risks for systemic toxicity. Once absorbed, copper is distributed mainly in the liver and kidneys, where it can exert both beneficial and harmful effects depending on concentration.

Therapeutic Applications

Despite its toxicity profile, cupric nitrate has potential therapeutic applications:

- Antimicrobial Treatments : Its efficacy against bacterial infections suggests potential use in developing new antimicrobial agents.

- Wound Healing : Due to its antimicrobial properties, cupric nitrate may be used in formulations for treating infected wounds.

属性

IUPAC Name |

copper;dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXJFNVGIDRLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH12N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158943 | |

| Record name | Cupric nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13478-38-1 | |

| Record name | Cupric nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper (II) nitrate, hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC NITRATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HP2H86BS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。